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Compound of Interest

Compound Name: Propyl valerate

Cat. No.: B086924

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (also known as propyl pentanoate) is a volatile ester characterized by its
potent fruity aroma, often described as reminiscent of pineapple, apple, and other sweet fruits.
[1] As a flavoring agent, it is utilized in the food industry to impart or enhance these desirable
flavor profiles in a variety of products. This document provides detailed application notes and
protocols for the effective use and evaluation of propyl valerate in food and beverage
development.

Chemical Profile:
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Property Value Reference

Propyl pentanoate, n-Propyl n-

Synonyms valerate [2][3]
CAS Number 141-06-0 [2][3]
Molecular Formula C8H1602 [2][3]
Molecular Weight 144.21 g/mol [2][3]
Appearance Colorless liquid [4]

Ethereal, fruity, pineapple,
Odor ] ] P PP [1]12]
metallic, animal

Boiling Point 167.55 °C [3]

Flash Point 50 °C [3]

Soluble in alcohol; sparingly

Solubility soluble in water (approx. 308.7  [1]
mg/L at 25°C)
Regulatory Status

Propyl valerate is recognized as a flavoring substance in the food industry. While its isomer,
propyl isovalerate, is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract
Manufacturers Association (FEMA) with the number 2960, the regulatory status of propyl
valerate itself is also established through its inclusion in international food additive databases.
[5] For instance, it is listed by the International Organization of the Flavor Industry (IOFI) and in
the EU's DG SANTE database.[6] It is crucial for users to verify the specific regulatory
requirements for their intended application and region.

Sensory Properties and Applications

The primary application of propyl valerate stems from its characteristic fruity aroma. Its flavor
profile makes it suitable for a wide range of food and beverage products.

Sensory Profile:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29884934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6524682/
https://pubmed.ncbi.nlm.nih.gov/29884934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6524682/
https://pubmed.ncbi.nlm.nih.gov/29884934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6524682/
https://pubmed.ncbi.nlm.nih.gov/29884934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6524682/
https://www.thegoodscentscompany.com/data/rw1049881.html
https://www.femaflavor.org/sites/default/files/20.%20GRAS%20Substances%20%283964-4023%29.pdf
https://pubmed.ncbi.nlm.nih.gov/29884934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6524682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6524682/
https://www.femaflavor.org/sites/default/files/20.%20GRAS%20Substances%20%283964-4023%29.pdf
https://www.benchchem.com/product/b086924?utm_src=pdf-body
https://www.benchchem.com/product/b086924?utm_src=pdf-body
https://www.benchchem.com/product/b086924?utm_src=pdf-body
https://www.femaflavor.org/flavor-library/propyl-isovalerate
https://everglowspirits.com/sensory-assessment-how-to-implement-flavour-evaluation-techniques/
https://www.benchchem.com/product/b086924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Primary Notes: Fruity, pineapple, apple.

e Secondary Notes: Ethereal, sweet, with slight metallic or animalic undertones at higher
concentrations.[1][2]

Typical Applications and Recommended Starting Levels:

Recommended Starting

Food Category Typical Application Level (ppm)

Fruit juices, carbonated drinks,
Beverages ) 1-10
alcoholic beverages

Hard candies, chewing gum,

Confectionery o 5-50
jellies
Baked Goods Fruit fillings, icings, cookies 10 - 100
. Yogurt, ice cream, fruit-
Dairy Products ) 5-30
flavored milk

Note: These are starting recommendations. The optimal use level will depend on the specific
food matrix, desired flavor intensity, and interactions with other flavor components. It is highly
recommended to conduct sensory evaluations to determine the ideal concentration for each

application.

Experimental Protocols
Sensory Evaluation

Objective: To determine the flavor threshold of propyl valerate and to assess its sensory

impact in a food or beverage product.
A. Flavor Threshold Determination (ASTM E679-04 - Ascending Forced-Choice Method):

o Prepare a Stock Solution: Accurately prepare a stock solution of propyl valerate in a
suitable solvent (e.g., 95% ethanol).
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o Prepare a Dilution Series: Create a series of dilutions in the desired food matrix (e.g., water,
sugar solution, or a neutral base of the final product). The concentrations should be in a
geometric progression (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 ppb).

o Triangle Test: Present panelists with three samples, two of which are blanks (the matrix
without propyl valerate) and one containing a specific concentration from the dilution series.
The order of presentation should be randomized.

» Forced Choice: Panelists are required to identify the "odd" sample.

o Data Analysis: The group threshold is calculated as the geometric mean of the individual
thresholds, which is the lowest concentration at which a panelist correctly identifies the odd
sample.

B. Descriptive Sensory Analysis:

o Panelist Training: Train a panel of 8-12 individuals to identify and quantify the key sensory
attributes of the product (e.qg., fruity, pineapple, sweet, chemical).

o Sample Preparation: Prepare samples of the food product with varying concentrations of
propyl valerate.

» Evaluation: In a controlled sensory laboratory environment, have panelists evaluate the
samples and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line
scale anchored from "none" to "very intense").

o Data Analysis: Analyze the data using statistical methods such as Analysis of Variance
(ANOVA) to determine significant differences in attribute intensities between samples.

Analytical Quantification (Gas Chromatography-Mass
Spectrometry - GC-MS)

Objective: To accurately quantify the concentration of propyl valerate in a food matrix.

A. Sample Preparation (Liquid-Liquid Extraction for Beverages):
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« Internal Standard: Add a known concentration of an internal standard (e.g., ethyl heptanoate)
to a measured volume of the beverage sample.

o Extraction: Extract the sample with a suitable organic solvent (e.g., dichloromethane or a
mixture of hexane and diethyl ether). Vortex or shake vigorously for 1-2 minutes.

e Phase Separation: Centrifuge the mixture to achieve clear phase separation.

o Concentration: Carefully transfer the organic layer to a clean vial and concentrate it under a
gentle stream of nitrogen if necessary.

B. GC-MS Analysis:

e Gas Chromatograph (GC) Conditions:
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS, or equivalent).
o Injector Temperature: 250 °C.

o Oven Program: Start at 40 °C for 2 minutes, then ramp at 5-10 °C/minute to 250 °C and
hold for 5 minutes. (This program should be optimized for the specific instrument and
sample matrix).

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
e Mass Spectrometer (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Scan Range: m/z 35-350.

o Quantification: Use selected ion monitoring (SIM) for higher sensitivity and selectivity. Key
ions for propyl valerate include m/z 71, 87, and 101.

C. Calibration and Quantification:

o Calibration Curve: Prepare a series of standard solutions of propyl valerate with the internal
standard in the same solvent used for extraction.
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e Analysis: Analyze the standards using the same GC-MS method.

» Quantification: Construct a calibration curve by plotting the ratio of the peak area of propyl
valerate to the peak area of the internal standard against the concentration of propyl
valerate. Use this curve to determine the concentration of propyl valerate in the extracted
sample.

Stability and Handling

The stability of propyl valerate can be influenced by several factors during food processing
and storage.

e pH: Esters like propyl valerate can undergo hydrolysis under strongly acidic or alkaline
conditions, especially when combined with heat. It is advisable to conduct stability studies in
the specific food matrix to assess potential degradation.

o Temperature: High temperatures, such as those used in pasteurization or baking, can lead to
the loss of volatile esters like propyl valerate.[7] It may be necessary to add the flavoring
agent at a later stage of processing or to use a slightly higher initial concentration to
compensate for losses.

o Storage: To prevent volatilization and degradation, propyl valerate should be stored in a
cool, dark place in a tightly sealed container.

Signaling Pathway and Experimental Workflows
Olfactory Signaling Pathway for Fruity Esters

The perception of fruity esters like propyl valerate is initiated by their interaction with olfactory
receptors (ORs), which are G-protein coupled receptors (GPCRSs) located on the cilia of
olfactory sensory neurons.[8] The binding of an odorant molecule triggers a conformational
change in the receptor, initiating a downstream signaling cascade.

// Edges PropylValerate -> OR [label="Binds", fontcolor="#5F6368"]; OR -> G_Protein
[label="Activates", fontcolor="#5F6368"]; G_Protein -> AC [label="Activates",
fontcolor="#5F6368"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to",
fontcolor="#5F6368"]; CAMP -> CNG [label="Opens", fontcolor="#5F6368"]; CNG -> Ca_Na
[style=invis]; Ca_Na -> Depolarization [label="Leads to", fontcolor="#5F6368"]; Depolarization -
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> Signal [label="Generates", fontcolor="#5F6368"]; } Caption: Olfactory signal transduction
pathway for ester odorants.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for conducting a sensory evaluation of a
flavoring agent like propyl valerate in a food product.

/l Nodes Define_Obijective [label="1. Define Objective\n(e.g., Determine flavor
threshold,\nassess product preference)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Select_Method [label="2. Select Sensory Method\n(e.g., Triangle Test, Descriptive Analysis)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Panel_Selection [label="3. Panel Selection &
Training", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Prep [label="4. Sample
Preparation\n(Control and variable samples)"”, fillcolor="#FBBC05", fontcolor="#202124"];
Conduct_Test [label="5. Conduct Sensory Test\n(Controlled environment)",
fillcolor="#FBBCO05", fontcolor="#202124"]; Data_Collection [label="6. Data Collection”,
fillcolor="#FBBCO05", fontcolor="#202124"]; Data_Analysis [label="7. Statistical Analysis\n(e.g.,
ANOVA, t-test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpretation [label="8.
Interpretation & Reporting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="9.
Product Decision/\nFurther Development"”, fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Edges Define_Obijective -> Select_Method; Select _Method -> Panel_Selection;
Panel_Selection -> Sample_Prep; Sample_Prep -> Conduct_Test; Conduct_Test ->
Data_Collection; Data_Collection -> Data_Analysis; Data_Analysis -> Interpretation;
Interpretation -> Decision; } Caption: General workflow for sensory evaluation of a flavoring
agent.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the key steps in the quantitative analysis of propyl valerate in a
food sample using GC-MS.

/l Nodes Sample_Collection [label="1. Sample Collection\n(Homogeneous food product)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internal_Standard [label="2. Addition of Internal
Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="3. Liquid-Liquid or
SPME Extraction”, fillcolor="#FBBCO05", fontcolor="#202124"]; Concentration [label="4. Sample
Concentration\n(if necessary)", fillcolor="#FBBCO05", fontcolor="#202124"]; GCMS_Analysis
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[label="5. GC-MS Injection & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Acquisition [label="6. Data Acquisition\n(Chromatograms and Mass Spectra)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Calibration [label="7. Create Calibration
Curve\n(Using standards)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="8.
Quantification of Propyl Valerate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Results
[label="9. Report Results (ppm or ppb)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample_Collection -> Internal_Standard; Internal_Standard -> Extraction; Extraction -
> Concentration; Concentration -> GCMS_Analysis; GCMS_Analysis -> Data_Acquisition;
Calibration -> Quantification; Data_Acquisition -> Quantification; Quantification -> Results; }
Caption: Workflow for quantitative analysis of propyl valerate by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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